Lidocaine

Description

Ever since its discovery and availability for sale and use in the late 1940s, this compound has become an exceptionally commonly used medication. In particular, this compound's principal mode of action in acting as a local anesthetic that numbs the sensations of tissues means the agent is indicated for facilitating local anesthesia for a large variety of surgical procedures. It ultimately elicits its numbing activity by blocking sodium channels so that the neurons of local tissues that have the medication applied on are transiently incapable of signaling the brain regarding sensations. In doing so, however, it can block or decrease muscle contractile, resulting in effects like vasodilation, hypotension, and irregular heart rate, among others. As a result, this compound is also considered a class Ib anti-arrhythmic agent. Nevertheless, this compound's local anesthetic action sees its use in many medical situations or circumstances that may benefit from its action, including the treatment of premature ejaculation. Regardless, this compound is currently available as a relatively non-expensive generic medication that is written for in millions of prescriptions internationally on a yearly basis. It is even included in the World Health Organization's List of Essential Medicines.

This compound is an Amide Local Anesthetic and Antiarrhythmic. The physiologic effect of this compound is by means of Local Anesthesia.

This compound is a synthetic aminoethylamide with local anesthetic and antiarrhythmic properties. This compound stabilizes the neuronal membrane by binding to and inhibiting voltage-gated sodium channels, thereby inhibiting the ionic fluxes required for the initiation and conduction of impulses and effecting local anesthesia.

This compound Patch is a transdermal patch containing a 5 percent aqueous base solution of the synthetic amide-type anesthetic this compound with analgesic activity. Upon topical application and transdermal delivery, the active ingredient this compound binds to and blocks voltage-gated sodium channels in the neuronal cell membrane; this compound-mediated stabilization of neuronal membranes inhibits the initiation and conduction of nerve impulses and produces a reversible local anesthesia.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1948 and has 23 approved and 105 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is a local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of procaine but its duration of action is shorter than that of bupivacaine or prilocaine. This compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action. This compound alters signal conduction in neurons by blocking the fast voltage gated sodium (Na+) channels in the neuronal cell membrane that are responsible for signal propagation. With sufficient blockage the membrane of the postsynaptic neuron will not depolarize and will thus fail to transmit an action potential. This creates the anaesthetic effect by not merely preventing pain signals from propagating to the brain but by aborting their birth in the first place.

A local anesthetic and cardiac depressant used as an antiarrhythmia agent. Its actions are more intense and its effects more prolonged than those of PROCAINE but its duration of action is shorter than that of BUPIVACAINE or PRILOCAINE.

See also: this compound Hydrochloride (active moiety of); Ranolazine (related); Etidocaine (related) ... View More ...

Structure

3D Structure

Properties

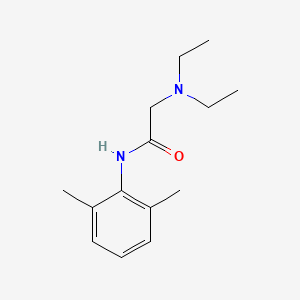

IUPAC Name |

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJVILVZKWQKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6108-05-0 (mono-hydrochloride, mono-hydrate), 73-78-9 (mono-hydrochloride) | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045166 | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

159-160 °C at 2.00E+00 mm Hg, BP: 180-182 °C at 4 mm Hg; 159-160 °C at 2 mm Hg, 181 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>35.2 [ug/mL] (The mean of the results at pH 7.4), VERY SOL IN ALC; SOL IN CHLOROFORM; INSOL IN ETHER; WHITE CRYSTALLINE POWDER /LIDOCAINE HYDROCHLORIDE/, In water, 410 mg/L at 30 °C, Very soluble in alcohol, chloroform; freely soluble in ether, benzene. Dissolves in oils, Soluble in alcohol, ether, or chloroform, Very soluble in benzene, ethyl ether, ethanol, and chloroform, 5.93e-01 g/L | |

| Record name | SID855682 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from benzene or alcohol, Yellow needles from water, White or slightly yellow, crystalline powder | |

CAS No. |

137-58-6 | |

| Record name | Lidocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidocaine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lidocaine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lidocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98PI200987 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C, 68.5 °C | |

| Record name | Lidocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LIDOCAINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3350 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lidocaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014426 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lidocaine's Mechanism of Action on Voltage-Gated Sodium Channels: From Pore Block to Allosteric Gating Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lidocaine, the archetypal local anesthetic and Class Ib antiarrhythmic agent, exerts its clinical effects through a sophisticated and multifaceted interaction with voltage-gated sodium channels (Nav channels). Its mechanism transcends simple pore occlusion, involving a nuanced, state-dependent binding process that is allosterically coupled to the channel's core gating machinery. This guide provides an in-depth exploration of this mechanism, synthesizing decades of biophysical and pharmacological research. We will deconstruct the principles of state-dependent blockade, pinpoint the molecular determinants of the inner pore binding site, and elucidate the allosteric effects of this compound on the channel's voltage-sensing domains. Furthermore, we will examine the basis of its isoform-specific actions and provide detailed experimental protocols for researchers to probe these interactions. This document is intended for scientific professionals seeking a comprehensive understanding of how this compound achieves its profound physiological effects.

The Foundational Principle: The Modulated Receptor Hypothesis

The therapeutic efficacy of this compound is rooted in its ability to selectively target neurons and cardiomyocytes that are hyperactive. This selectivity is not achieved by recognizing specific cell types, but by recognizing the state of the Nav channels within them. The Modulated Receptor Hypothesis , first proposed by Hille, provides the essential framework for understanding this phenomenon.[1] It posits that the Nav channel can exist in several distinct conformations—primarily resting , open , and inactivated —and that this compound's binding affinity for its receptor is dramatically different for each state.[1][2]

This compound exhibits a low affinity for channels in the resting state, which predominate in quiescent cells.[3] However, its affinity is significantly higher for channels in the open and, particularly, the inactivated states.[2][4][5] This has two critical consequences:

-

Voltage-Dependent Block: As the cell membrane is depolarized, more channels transition from the resting to the open and inactivated states. This conformational shift exposes the high-affinity binding site, thus increasing the degree of block.[6]

-

Use-Dependent (Phasic) Block: In rapidly firing cells, such as those transmitting pain signals or driving a cardiac arrhythmia, Nav channels cycle through the open and inactivated states more frequently.[1][6] this compound binds during these states and dissociates slowly from the channel. With each successive action potential, more channels become bound to this compound before they can recover to the resting state, leading to a cumulative, frequency-dependent inhibition.[7][8]

This elegant mechanism allows this compound to preferentially inhibit pathological electrical activity while sparing normally functioning tissues.

The Molecular Locus of Action: An Inner Pore Binding Site

This compound accesses its binding site from the intracellular side of the membrane.[4][9] As a tertiary amine, it exists in equilibrium between a lipid-soluble (neutral) form and a charged (cationic) form. The neutral form traverses the cell membrane, after which the intracellular pH favors re-protonation to the active cationic form that binds within the channel's inner pore.[8][10]

Mutagenesis studies have meticulously mapped the local anesthetic binding site to the S6 transmembrane segments of the four homologous domains (DI-DIV), which line the inner vestibule of the pore.[4] Two residues are of paramount importance for high-affinity, use-dependent block:

-

A Phenylalanine in Domain IV (DIV-S6): This aromatic residue (e.g., F1759 in the human cardiac Nav1.5 channel) is considered the most critical determinant of use-dependent block.[11] Mutating this single amino acid can dramatically reduce or abolish this compound's affinity.[11]

-

A Tyrosine in Domain IV (DIV-S6): Located nearby (e.g., Y1766 in Nav1.5), this residue also contributes significantly to the binding pocket.[8]

These aromatic residues are thought to interact with this compound via hydrophobic and π-electron interactions.[8] The bound, positively charged this compound molecule is positioned to physically occlude the ion permeation pathway and/or electrostatically repel incoming Na+ ions, thus preventing the generation of an action potential.[12][13][14]

A Deeper Mechanism: Allosteric Modulation of Voltage-Sensing Machinery

While pore block is the ultimate outcome, this compound's interaction with the channel is far more intricate. Binding of the drug is allosterically coupled to the movement of the channel's voltage-sensing domains (VSDs), the structures responsible for detecting changes in membrane potential and initiating gating.[15][16] Each of the four domains contains a voltage sensor comprised of the S1-S4 segments, with the S4 segment containing positively charged residues that move outward upon depolarization.

Gating current measurements, which directly track the movement of these S4 segments, have revealed that this compound's binding has a profound effect on the VSDs of Domain III and Domain IV .[1][15][17]

Specifically, this compound binding stabilizes the S4 segments of DIII and, to a lesser extent, DIV in their activated (outward/depolarized) conformation .[15][16] This "locking" of the voltage sensors has several key biophysical consequences:

-

Reduced Gating Charge (Qmax): By immobilizing the DIII and DIV voltage sensors, this compound prevents their contribution to the total gating charge movement, resulting in a measurable reduction of up to 30-40% in the maximal gating charge (Qmax).[15][17][18]

-

Altered Gating Kinetics: This stabilization promotes entry into and slows recovery from inactivated states, contributing to the use-dependent effect.[9][15] It challenges the older hypothesis that this compound simply traps the channel in a fast-inactivated state, suggesting instead that it stabilizes a distinct drug-bound conformation that may favor slow inactivation.[2][6][15]

This allosteric modulation demonstrates that this compound is not a simple pore plug but an active modulator of the channel's entire gating apparatus.

Isoform Specificity: Why Tissue Responses Differ

This compound exhibits varying potencies across the different Nav channel isoforms, which explains its differential effects on cardiac, skeletal muscle, and neuronal tissues.[9] For instance, cardiac (Nav1.5) channels are intrinsically more sensitive to this compound than skeletal muscle (Nav1.4) channels.[9][19][20] Similarly, within peripheral nerves, Nav1.8 channels are more sensitive to this compound block than Nav1.7 channels.[7][21][22]

This isoform specificity arises not from major differences in the core binding site residues (the DIV-S6 phenylalanine is highly conserved), but from subtle variations in the intrinsic gating properties of each channel subtype.[6][20] Factors such as the voltage-dependence of activation and the kinetics of fast and slow inactivation differ between isoforms.[20] Because this compound's affinity is tightly coupled to these gating processes, these intrinsic differences are sufficient to alter the drug's apparent affinity and blocking characteristics for each specific channel type.

| Channel Isoform | Primary Location | Typical this compound EC50 (Tonic Block) | Key Gating Properties Influenced by this compound |

| Nav1.5 | Cardiac Muscle | ~100-200 µM | Highly sensitive; block is strongly coupled to activation and slow inactivation gating.[19][20] |

| Nav1.7 | Peripheral Nociceptors | ~450 µM | Significant hyperpolarizing shift in steady-state inactivation; less effect on activation.[7][21][22] |

| Nav1.8 | Peripheral Nociceptors | ~104 µM | More sensitive than Nav1.7; causes a depolarizing shift in steady-state activation.[7][21][22] |

| Nav1.4 | Skeletal Muscle | Higher than Nav1.5 | Less sensitive than cardiac isoform, partly due to differences in voltage-dependent gating.[6][20] |

Note: EC50 values can vary based on experimental conditions (e.g., holding potential, temperature).

Experimental Validation: Protocols for Characterizing this compound's Action

The mechanistic details described above were elucidated through rigorous biophysical techniques. For laboratories aiming to study this compound or develop novel Nav channel blockers, the following protocols provide a self-validating system to characterize drug action.

Protocol 1: Characterizing State- and Use-Dependent Block with Whole-Cell Patch-Clamp

Causality & Rationale: This technique provides direct control over the cell's membrane potential while measuring the resulting ionic current through the Nav channels. By manipulating voltage protocols, we can force channels to occupy different states (resting, open, inactivated) and assess this compound's affinity for each, thereby quantifying both tonic and use-dependent block. Using a heterologous expression system (e.g., HEK293 cells) allows for the study of a single, defined Nav channel isoform in isolation.

Detailed Methodology:

-

Cell Culture & Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding the desired human Nav channel α-subunit (e.g., Nav1.5) and an auxiliary β1-subunit using a lipid-based transfection reagent (e.g., Lipofectamine). A fluorescent reporter plasmid (e.g., GFP) should be included to identify successfully transfected cells.

-

Plate cells onto glass coverslips and allow 24-48 hours for protein expression.

-

-

Electrophysiological Recording:

-

Prepare solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH). Note: CsF is used to block potassium channels and stabilize the voltage clamp.

-

-

Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Approach a GFP-positive cell and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

-

Voltage Protocols & Data Acquisition:

-

Hold the cell at a hyperpolarized potential where most channels are in the resting state (e.g., -120 mV).

-

Tonic Block Protocol:

-

Apply a brief (e.g., 50 ms) depolarizing pulse to a voltage that elicits a peak current (e.g., -10 mV) at a low frequency (e.g., 0.1 Hz).

-

Record the stable peak current under control conditions.

-

Perfuse the cell with the external solution containing a known concentration of this compound until a new steady-state current is reached.

-

Calculate tonic block as: 1 - (Peak Current_this compound / Peak Current_Control).

-

-

Use-Dependent Block Protocol:

-

From the same holding potential (-120 mV), apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to -10 mV).

-

Record the current response to each pulse in the train, both in control solution and in the presence of this compound.

-

Normalize the peak current of each pulse to the peak current of the first pulse in the train. The progressive decline in the normalized current in the presence of this compound demonstrates use-dependent block.

-

-

-

Data Analysis:

-

Construct dose-response curves for tonic block to determine the IC50.

-

Plot the normalized peak current against the pulse number to visualize the kinetics of use-dependent block.

-

Protocol 2: Conceptual Overview of Gating Current Measurement

Causality & Rationale: To validate the claim that this compound allosterically modulates the VSDs, one must measure their movement directly. Ionic currents are the result of gating, but gating currents are the gating process. These are small, transient capacitive currents generated by the movement of the charged S4 segments within the membrane's electric field. Isolating them provides direct proof of VSD immobilization.

Methodological Principles:

-

Elimination of Ionic Currents: The primary challenge is that gating currents are several orders of magnitude smaller than ionic currents. Therefore, all ionic currents must be eliminated.

-

Sodium currents are blocked by using a high concentration of a pore blocker like tetrodotoxin (TTX) in the external solution.

-

All other permeant ions (e.g., Na+, K+) are replaced with large, impermeant ions (e.g., N-methyl-D-glucamine (NMDG) externally, Cs+ internally).

-

-

Subtraction of Linear Capacitance: The cell membrane has a linear capacitance that must be subtracted to reveal the non-linear gating currents. This is typically done using a P/4 or P/N subtraction protocol, where hyperpolarizing pulses (which do not activate VSDs) are scaled and subtracted from the current elicited by a depolarizing test pulse.

-

Data Interpretation: The remaining current is the gating current. By integrating this current over time, one can calculate the total charge moved (Q) at a given voltage. Plotting Q against voltage generates a Q-V curve. A reduction in the maximal charge (Qmax) in the presence of this compound provides direct evidence for the immobilization of the S4 voltage sensors.[15][16]

Conclusion and Future Perspectives

The mechanism of action of this compound on voltage-gated sodium channels is a paradigm of modern pharmacology, illustrating the principles of state-dependent drug interaction and allosteric modulation. It is not merely a physical blocker but a sophisticated modulator of channel gating, binding preferentially to active and inactivated channels at a well-defined inner pore site and, in doing so, immobilizing the voltage sensors of domains III and IV.[11][15] This complex interplay is the source of its clinical power.

Understanding this detailed mechanism provides a crucial foundation for the rational design of next-generation Nav channel inhibitors. By targeting the unique gating properties of specific isoforms implicated in disease states like chronic pain (e.g., Nav1.7, Nav1.8), it is possible to develop more selective therapeutics with improved efficacy and reduced side effects, carrying forward the legacy of insight that began with this compound.[23]

References

- Dr.Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?

-

Fozzard, H. A., Sheets, M. F., & Hanck, D. A. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 68. [Link]

-

Vedantham, V., & Cannon, S. C. (1999). The Position of the Fast-Inactivation Gate during this compound Block of Voltage-gated Na+ Channels. Journal of General Physiology, 113(1), 7–16. [Link]

-

Sheets, M. F., & Hanck, D. A. (2003). Molecular Action of this compound on the Voltage Sensors of Sodium Channels. Journal of General Physiology, 121(2), 163–175. [Link]

-

Bean, B. P. (2007). Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels. The Journal of Physiology, 582(Pt 1), 11. [Link]

-

Sheets, M. F., Fozzard, H. A., Lipkind, G. M., & Hanck, D. A. (2009). Using this compound and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity. Circulation Research, 105(8), 758-766. [Link]

-

Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576-584. [Link]

-

Hanck, D. A., & Sheets, M. F. (1995). This compound alters activation gating of cardiac Na channels. The Journal of general physiology, 106(4), 601–616. [Link]

-

Wang, S. Y., et al. (2017). This compound reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels. British Journal of Pharmacology, 174(1), 72-84. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?[Link]

-

Zamponi, G. W., Doyle, D. D., & French, R. J. (1993). State-dependent block underlies the tissue specificity of this compound action on batrachotoxin-activated cardiac sodium channels. Biophysical Journal, 65(1), 80–84. [Link]

-

Balser, J. R., et al. (1998). Isoform-specific this compound block of sodium channels explained by differences in gating. Biophysical Journal, 74(1), 215-226. [Link]

-

Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. British Journal of Pharmacology, 142(3), 576-584. [Link]

-

Wang, G. K., & Wang, S. Y. (2017). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 126(4), 758-771. [Link]

-

Boiteux, C., et al. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(10), E2252-E2260. [Link]

-

Butterworth, J. F., & Strichartz, G. R. (2002). Mechanisms of (local) anaesthetics on voltage-gated sodium and other ion channels. British Journal of Anaesthesia, 89(1), 53-65. [Link]

-

Bankston, J. R., & Kass, R. S. (2020). This compound Binding Enhances Inhibition of Nav1.7 Channels by the Sulfonamide PF-05089771. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 392-400. [Link]

-

Chevrier, P., et al. (2004). Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound. ProQuest. [Link]

-

Fozzard, H. A., et al. (2011). Molecular model of this compound in its binding site in the Na channel inner pore. ResearchGate. [Link]

-

Nau, C., & Wang, G. K. (2004). Mechanism of local anesthetic drug action on voltage-gated sodium channels. Current topics in medicinal chemistry, 4(1), 55-65. [Link]

-

Scheuer, T. (2007). Local anaesthetic block of sodium channels: raising the barrier. The Journal of Physiology, 581(Pt 3), 885. [Link]

-

Fozzard, H. A., & Sheets, M. F. (2004). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. ResearchGate. [Link]

-

Anesthesia Key. (n.d.). Mechanism of Local Anesthetics: Sodium Channel Blockade and Nerve Conduction. [Link]

-

Muroi, Y., & Chanda, B. (2009). A schematic of the sodium channel and chemical structures of local anesthetics. ResearchGate. [Link]

-

Sheets, M. F., & Hanck, D. A. (2003). Molecular Action of this compound on the Voltage Sensors of Sodium Channels. Journal of General Physiology. [Link]

-

Patel, M. K., et al. (2023). Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of this compound Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain. Journal of Young Pharmacists, 15(3), 421-428. [Link]

-

Prezi. (n.d.). The Effect of this compound on Voltage-Gated Sodium Channels in Dentistry. [Link]

Sources

- 1. Setting up for the block: the mechanism underlying this compound's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prezi.com [prezi.com]

- 6. rupress.org [rupress.org]

- 7. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. droracle.ai [droracle.ai]

- 10. medistudygo.com [medistudygo.com]

- 11. ahajournals.org [ahajournals.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Local anaesthetic block of sodium channels: raising the barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Action of this compound on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

- 17. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 18. This compound alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. State-dependent block underlies the tissue specificity of this compound action on batrachotoxin-activated cardiac sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isoform-specific this compound block of sodium channels explained by differences in gating - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic this compound - ProQuest [proquest.com]

- 23. Three-dimensional Quantitative Structure–activity Relationship, Molecular Docking and Absorption, Distribution, Metabolism, and Excretion Studies of this compound Analogs Pertaining to Voltage-gated Sodium Channel Nav1.7 Inhibition for the Management of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Lidocaine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

Lidocaine hydrochloride stands as a cornerstone of modern local anesthesia and antiarrhythmic therapy. Its clinical efficacy is fundamentally dictated by its distinct molecular architecture and resultant physicochemical properties. This guide offers an in-depth exploration of this compound hydrochloride, designed for researchers, scientists, and drug development professionals. We will dissect its molecular structure, elucidate the chemical properties that govern its behavior, detail its mechanism of action at the molecular level, and provide robust, validated analytical methodologies for its characterization. This document is structured to provide not just data, but a causal understanding of how molecular attributes translate into pharmacological function and analytical behavior.

Molecular Structure and Chemical Identity

The efficacy and function of any active pharmaceutical ingredient (API) begin with its molecular structure. This compound hydrochloride's structure is a masterclass in medicinal chemistry, balancing lipophilic and hydrophilic features to achieve optimal interaction with its biological target.

This compound is an amino amide-type local anesthetic, a class distinguished by the amide linkage connecting an aromatic ring to an amino group[1][2]. This contrasts with the ester linkage found in older anesthetics like procaine, rendering this compound more stable against hydrolysis by plasma esterases and contributing to its longer duration of action[3].

The core structure consists of three key components:

-

A Lipophilic Aromatic Group: A 2,6-dimethylphenyl ring provides the necessary hydrophobicity to facilitate passage through the lipid-rich neuronal membrane[4][5].

-

An Intermediate Amide Linkage: This bond is crucial for the molecule's stability and classification[2].

-

A Hydrophilic Tertiary Amine Group: A diethylamino group which, in its hydrochloride salt form, is protonated and charged. This hydrophilic portion is essential for water solubility and interaction with the sodium channel from within the neuron[5][6].

This amphipathic nature is the key to its function, allowing it to exist in both charged (ionized) and uncharged (free base) forms, a critical aspect for reaching its site of action[5].

Table 1: Molecular Identifiers for this compound Hydrochloride

| Identifier | Value | Source(s) |

| Chemical Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide hydrochloride | [1] |

| IUPAC Name | 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | [4] |

| CAS Number | 73-78-9 (for hydrochloride); 6108-05-0 (for monohydrate) | [4][7] |

| Molecular Formula | C₁₄H₂₃ClN₂O (as hydrochloride) | [5][8][9] |

| Molecular Weight | 270.8 g/mol (hydrochloride); 288.82 g/mol (monohydrate) | [5][8] |

Physicochemical Properties: The Foundation of Function

The bulk chemical properties of this compound hydrochloride dictate its formulation, stability, and pharmacokinetic profile. Understanding these parameters is critical for drug development and quality control.

Table 2: Key Physicochemical Properties of this compound Hydrochloride

| Property | Value | Significance in Pharmaceutical Context | Source(s) |

| Appearance | White to off-white crystalline powder | A primary indicator of purity and identity for raw material quality control. | [2][3][5] |

| Melting Point | 75-79°C (monohydrate); 80-82°C (anhydrous) | A sharp melting point is a key criterion for purity assessment according to pharmacopeial standards. | [3][5][7] |

| Solubility | Freely soluble in water and ethanol; insoluble in ether. | High water solubility is essential for formulating aqueous injectable solutions.[3] Solubility is pH-dependent.[10] | [3][6][7] |

| pKa | ~7.8 | This value is critical for its mechanism of action. At physiological pH (~7.4), a significant portion exists as the uncharged base, allowing it to cross the nerve membrane. Inside the cell (lower pH), it re-equilibrates to the charged, active form. | [6] |

| pH (aqueous solution) | 5.0 - 7.0 | The pH of the formulation affects both drug stability and patient comfort upon injection. Buffering is often required. |

Stability Profile

This compound hydrochloride demonstrates considerable stability. Forced degradation studies, conducted according to ICH guidelines, show it is highly resistant to degradation under dry heat and photolytic conditions[11][12]. It is also very stable in standard acidic and alkaline hydrolytic conditions[11]. However, degradation can be induced under strong oxidative stress (e.g., with 3% H₂O₂), and specific degradation products can form in the presence of strong acids like trifluoroacetic acid[11][12][13]. When formulated with epinephrine, the stability of the mixture is reduced, necessitating shorter expiry dates and refrigerated storage[14].

Mechanism of Action: A Molecular Blockade

This compound's anesthetic effect is achieved by preventing the generation and conduction of nerve impulses[1][15][16]. This is accomplished through a direct interaction with voltage-gated sodium channels (VGSCs) in the neuronal cell membrane[15][17][18].

The process follows a well-defined pathway:

-

Membrane Permeation: Following administration, this compound hydrochloride, in equilibrium with its uncharged free base form, diffuses across the lipid bilayer of the nerve cell membrane[5].

-

Intracellular Re-ionization: Once inside the neuron (axoplasm), the lower intracellular pH causes the molecule to become protonated, reverting to its active, cationic form[6].

-

Sodium Channel Binding: From the inner side of the membrane, the cationic this compound molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel[16]. It has a higher affinity for channels in the open or inactivated states than for those in the resting state[16][17].

-

Inhibition of Sodium Influx: This binding blocks the channel, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential[5][15][18].

-

Blockade of Conduction: By preventing depolarization from reaching the threshold potential, the neuron cannot generate or propagate an action potential. This results in a failure to transmit the pain signal to the brain, leading to local anesthesia[17][18].

This entire signaling cascade can be visualized as follows:

Caption: Mechanism of action for this compound hydrochloride at the neuronal membrane.

Experimental Protocols for Characterization

To ensure the identity, purity, and potency of this compound hydrochloride, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification and stability assessment.

Protocol: Quantification of this compound Hydrochloride by RP-HPLC

This protocol is based on established, validated methods for the determination of this compound hydrochloride in pharmaceutical formulations[19][20].

Objective: To determine the concentration of this compound HCl in a sample using a reversed-phase HPLC method with UV detection.

Materials:

-

This compound Hydrochloride Reference Standard (USP or equivalent)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Potassium Phosphate Monobasic

-

Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)

-

Sample containing this compound HCl (e.g., injectable solution, jelly)

Instrumentation:

-

HPLC system with UV detector

-

C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Analytical Balance

-

pH Meter

-

Sonicator

-

Volumetric flasks and pipettes

Methodology:

-

Mobile Phase Preparation:

-

Prepare an aqueous buffer by dissolving potassium phosphate monobasic in HPLC-grade water (e.g., 1M solution)[8].

-

Mix the buffer and acetonitrile in a specified ratio (e.g., 63:37 v/v buffer:acetonitrile)[8].

-

Adjust the pH to the target value (e.g., pH 7.0) using orthophosphoric acid or sodium hydroxide[8].

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of this compound HCl Reference Standard and dissolve it in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected sample concentration range (e.g., 20-500 µg/mL)[8].

-

-

Sample Preparation:

-

For Injectable Solutions: Dilute the sample accurately with the mobile phase to a final concentration within the calibration range.

-

For Jellies/Ointments: Accurately weigh a quantity of the sample, transfer to a volumetric flask, add diluent, and sonicate to ensure complete dissolution and extraction of the API before diluting to the final volume.

-

-

Chromatographic Conditions:

-

Analysis and Data Processing:

-

Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solutions.

-

Calculate the concentration of this compound HCl in the samples by interpolating their peak areas from the linear regression of the calibration curve.

-

The general workflow for this analytical procedure is visualized below.

Caption: Standard experimental workflow for the quantification of this compound HCl via HPLC.

Conclusion

This compound hydrochloride's enduring utility in medicine is a direct consequence of its elegantly designed molecular structure. The interplay between its lipophilic aromatic ring, stable amide linkage, and ionizable amine group grants it the precise physicochemical properties—amphipathicity, pKa, and solubility—required to effectively traverse the neuronal membrane and block sodium channels. The molecule's inherent stability simplifies formulation but requires careful consideration, especially in multi-component mixtures. The analytical methods detailed herein provide a robust framework for ensuring the quality, potency, and safety of this essential medication, underpinning its continued success in clinical practice and future drug development endeavors.

References

- Vertex AI Search. (2023). This compound hydrochloride: mechanism of action, pharmacokinetics and activities.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind this compound HCl: How it Works as a Local Anesthetic.

- Wikipedia. (2024). This compound.

- Patsnap Synapse. (2024). What is the mechanism of this compound Hydrochloride?

- Dr. Oracle. (2025). What is the mechanism of action of this compound (local anesthetic)?

- Al-Salman, H. N. K., et al. (2017). Estimation of this compound-HCl in Pharmaceutical drugs by HPLC- UV System. American Journal of PharmTech Research, 7(1).

- Semantic Scholar. (n.d.). Quantitative Determination of this compound Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection.

- Oxford Academic. (n.d.). Development of an RP-HPLC Method for the Determination of this compound Hydrochloride in Injectable Formulation: Combining White Analytical Chemistry and Experimental Design with an Eco-Friendly and Cost-Effective Method.

- Taylor & Francis Online. (n.d.). A validated liquid chromatographic method for simultaneous quantification of this compound hydrochloride and Diltiazem hydrochloride.

- Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods. Iranian Journal of Pharmaceutical Research, 12(4), 659-669.

- DailyMed. (n.d.). This compound Hydrochloride.

- PubMed Central. (n.d.). A High-Performance Liquid Chromatography Assay Method for the Determination of this compound in Human Serum.

- National Cancer Institute. (n.d.). Definition of this compound hydrochloride.

- Der Pharma Chemica. (n.d.). Implementation of factorial design for optimization of forced degradation conditions and development of validated stability indicating RP-HPLC method.

- Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemistry and Properties of this compound Hydrochloride (CAS 73-78-9).

- Mol-Instincts. (n.d.). This compound hydrochloride 73-78-9 wiki.

- ChemicalBook. (2025). This compound hydrochloride | 73-78-9.

- Kadioglu, Y., et al. (2013). Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations. Iranian Journal of Pharmaceutical Research, 12(4), 659-669.

- ChemicalBook. (2026). This compound | 137-58-6.

- PubChem. (n.d.). This compound Hydrochloride.

- Canadian Journal of Hospital Pharmacy. (2009). Buffered this compound Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes.

- Taylor & Francis Online. (n.d.). Stability Indicating Assay of this compound Hydrochloride in Solution.

- PubChem. (n.d.). This compound.

- Solubility of Things. (n.d.). This compound hydrochloride.

- Waters Corporation. (n.d.). USP Method Modernization for this compound Formulations Using XBridge Columns and Different LC Systems.

- The Good Scents Company. (n.d.). This compound hydrochloride.

- PCCA. (2021). This compound vs. This compound HCl.

- ChemicalBook. (2025). This compound hydrochloride | 6108-05-0.

- Waters Corporation. (n.d.). USP Method Modernization for this compound Formulations Using XBridge Columns and Different LC Systems.

- Advanced Materials Technology. (n.d.). USP Method Improvements for HPLC of this compound and Related Impurities.

- Juniper Publishers. (2024). Determination of this compound hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples.

Sources

- 1. Facebook [cancer.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound hydrochloride | 73-78-9 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. THE PCCA BLOG | this compound vs. This compound HCl [pccarx.com]

- 7. This compound hydrochloride | 6108-05-0 [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. This compound Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Behavior of Forced Degradation of this compound HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. cjhp-online.ca [cjhp-online.ca]

- 15. This compound hydrochloride: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]

- 16. droracle.ai [droracle.ai]

- 17. nbinno.com [nbinno.com]

- 18. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 19. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 20. Quantitative Determination of this compound Hydrochloride in Pharmaceutical Preparations Using HPLC-UV Detection | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Lidocaine in Preclinical Models

Introduction: Beyond the Benchtop - Understanding Lidocaine's Preclinical Journey

This compound, a ubiquitous local anesthetic and antiarrhythmic agent, serves as a cornerstone in both clinical practice and preclinical research.[1] Its well-characterized, yet complex, pharmacokinetic (PK) and metabolic profile makes it an invaluable tool compound, often employed as a probe for hepatic cytochrome P450 (CYP) activity.[1][2] For drug development professionals, a thorough understanding of this compound's disposition in preclinical models is not merely academic; it is fundamental to designing robust safety and efficacy studies, interpreting data with confidence, and ultimately, predicting human outcomes.[3][4]

This guide moves beyond textbook descriptions to provide a field-proven perspective on evaluating the pharmacokinetics and metabolism of this compound. We will explore the "why" behind experimental choices, dissect key methodologies, and present a framework for generating reliable, translatable data in a preclinical setting. All research involving animals must adhere to institutional and national guidelines for animal care and use.[5][6][7]

Section 1: The Metabolic Fate of this compound - A Multi-Enzyme Endeavor

This compound undergoes extensive and rapid first-pass metabolism, primarily in the liver, with less than 5% of the parent drug excreted unchanged.[1][8] Understanding these biotransformation pathways is critical, as the resulting metabolites are not only markers of clearance but also possess pharmacological and toxicological activity.[8][9]

Primary Metabolic Pathways

The two principal routes of this compound metabolism are:

-

Oxidative N-de-ethylation: This is the major initial pathway, converting this compound to its primary active metabolite, monoethylglycinexylidide (MEGX).[5][8] MEGX is subsequently de-ethylated to form a second active metabolite, glycinexylidide (GX).[8][9]

-

Aromatic Hydroxylation: A secondary pathway involves the hydroxylation of the aromatic ring, primarily forming 3-hydroxythis compound.[1][5]

In addition to these, direct hydrolysis of the amide bond by carboxylesterases can form 2,6-xylidine, which itself can be a substrate for further metabolism and has been associated with potential toxicity, such as methemoglobinemia.[8][10]

Key Enzymatic Players: A Tale of Two CYPs (and More)

The biotransformation of this compound is predominantly mediated by the cytochrome P450 superfamily of enzymes.

-

CYP1A2 and CYP3A4: In humans, both CYP1A2 and CYP3A4 are the major isoforms responsible for the N-de-ethylation of this compound to MEGX.[8][11][12] At therapeutic concentrations, CYP1A2 appears to be the dominant enzyme, while the contribution of CYP3A4 becomes more significant at higher concentrations.[11][12] This dual-enzyme dependency is a crucial consideration for predicting drug-drug interactions.[1][13]

-

Species-Specific CYPs: It is imperative to recognize that the specific CYP isoforms involved can vary between preclinical species. For instance, in rats, CYP2B1 has been shown to contribute to this compound N-de-ethylation in the lungs.[14] This highlights the importance of species selection and characterization in preclinical studies.

-

Carboxylesterases: As mentioned, enzymes like rat liver carboxylesterase ES-10 can directly hydrolyze this compound to 2,6-xylidine, a pathway independent of CYP activity.[10]

The following diagram illustrates the primary metabolic cascade of this compound.

Caption: Primary metabolic pathways of this compound.

Section 2: Comparative Pharmacokinetics in Preclinical Models

The choice of animal model is a critical decision point in drug development.[7] Species differences in drug metabolism and physiology can significantly impact pharmacokinetic profiles, influencing both safety margins and the translation of efficacy data.

Species-Specific Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters of this compound across several common preclinical species. It is important to note that these values can vary based on the dose, route of administration, and specific study conditions (e.g., anesthetized vs. awake animals).[15][16]

| Parameter | Rat | Dog | Horse | Cat (Awake) | Rhesus Monkey |

| Elimination Half-Life (t½) | ~1.5 - 2.5 h | ~1.3 h[9] | ~3.8 h[5][17] | ~1.3 h[15] | ~1.4 h[18] |

| Clearance (CL) | High | 2.4 L/kg/h[9] | High | High | High |

| Volume of Distribution (Vd) | Moderate | Moderate | Moderate | Low (Central)[15] | Moderate |

| Primary Metabolites | MEGX, 3-OH-LID[14] | MEGX, GX[9] | MEGX, GX, 3-OH-LID[5][17] | MEGX[15] | MEGX |

| Key CYP Enzymes (Inferred) | CYP2B1 (Lung)[14] | CYP3A-like, CYP1A-like[19] | CYP3A-like (inferred)[5] | N/A | CYP3A-like, CYP1A-like |

Data compiled from multiple sources. Direct comparison should be made with caution due to varying study designs.

Causality Behind Species Differences

-

Enzyme Expression and Activity: Differences in the expression levels and catalytic activity of CYP enzymes are the primary drivers of metabolic variation. For example, dogs are known to have high CYP3A activity, contributing to the rapid clearance of many drugs, including this compound.[19]

-

Hepatic Blood Flow: As a drug with a high hepatic extraction ratio, this compound's clearance is sensitive to changes in liver blood flow.[20] Species with higher relative liver blood flow may exhibit faster clearance.

-

Protein Binding: The extent of plasma protein binding can influence the volume of distribution and the fraction of unbound drug available for metabolism and pharmacological effect. Articaine, for example, has higher protein binding (95%) compared to this compound (65%), which contributes to its longer duration of action.[21]

-

Age and Disease State: Young animals may be less sensitive to this compound toxicity due to a higher volume of distribution.[22] Pathological states, such as diabetic neuropathy in rats or liver disease in rabbits, can alter both the pharmacokinetics and pharmacodynamics of this compound.[23][24][25]

Section 3: Methodologies for Preclinical Assessment - A Practical Guide

A robust preclinical assessment of this compound pharmacokinetics and metabolism requires a multi-faceted approach, combining in vivo studies with in vitro assays and validated bioanalytical methods.

In Vivo Pharmacokinetic Study Design

The objective of an in vivo PK study is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living system.[3]

Step-by-Step Protocol: IV Bolus PK Study in Rats

-

Animal Model Selection: Use adult male Sprague-Dawley rats (250-300g). Justification: This strain is widely used in toxicology and pharmacokinetic studies, with a large historical database.

-

Acclimatization: Acclimate animals for at least 3-5 days prior to the study in a controlled environment (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

-

Catheterization (Optional but Recommended): For serial blood sampling, surgically implant a catheter into the jugular or femoral vein 1-2 days prior to dosing. This reduces stress and improves data quality compared to methods like tail-nicking.

-

Dose Formulation: Prepare a sterile solution of this compound HCl in 0.9% saline at a concentration suitable for administering a dose of 2 mg/kg in a low volume (e.g., 1 mL/kg).

-

Dosing: Administer the dose as a single, rapid bolus via the tail vein or indwelling catheter. Record the exact time of administration.

-

Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-defined time points. A typical schedule would be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

-

Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

-

Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters (AUC, CL, Vd, t½).

Caption: Workflow for a typical preclinical in-vivo PK study.

In Vitro Metabolism Assays

In vitro systems are essential for dissecting metabolic pathways and identifying the enzymes involved, providing a mechanistic basis for the in vivo data.

Step-by-Step Protocol: this compound Metabolism in Rat Liver Microsomes

-

Reagent Preparation:

-

Thaw cryopreserved rat liver microsomes (RLM) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Prepare stock solutions of this compound and a positive control substrate in a suitable solvent (e.g., methanol).

-

-

Incubation Setup:

-

In a 96-well plate, pre-warm the RLM suspension (final protein concentration e.g., 0.5 mg/mL) and buffer to 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system and this compound (final concentration e.g., 5 µM). The final incubation volume is typically 100-200 µL.

-

-

Time Course:

-

Incubate the plate at 37°C with shaking.

-

At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., 2 volumes of ice-cold acetonitrile containing an internal standard).

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for bioanalysis.

-

-

Data Analysis:

-

Quantify the depletion of this compound and the formation of metabolites (e.g., MEGX) over time using LC-MS/MS.

-

Calculate the rate of metabolism and the in vitro half-life.

-

Caption: Experimental workflow for in-vitro metabolism studies.

Bioanalytical Methods: The Gold Standard

Accurate and precise quantification of this compound and its metabolites in biological matrices is the bedrock of any PK study. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for this purpose due to its superior sensitivity, selectivity, and speed.[26][27][28][29][30]

Key Considerations for a Robust LC-MS/MS Method:

-

Sample Preparation: The goal is to remove interfering matrix components (proteins, phospholipids) while efficiently recovering the analytes. Common techniques include:

-

Protein Precipitation (PPT): Simple and fast, but can be less clean. Acetonitrile is a common precipitant.[26]

-

Liquid-Liquid Extraction (LLE): Offers a cleaner extract. Requires optimization of pH and solvent (e.g., ethyl acetate, methyl tert-butyl ether).[27][28]

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. Cation exchange or reversed-phase cartridges are often used.[26][30]

-

-

Chromatography: A C18 reversed-phase column is typically used to separate this compound from its metabolites and endogenous interferences.[26][27] A gradient elution with a mobile phase of acetonitrile and water, both containing a modifier like formic acid or ammonium acetate, is common.[26][27]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[26] Specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) are monitored for each analyte and the internal standard, ensuring high selectivity.[26]

-

Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[6]

Conclusion: Integrating Preclinical Data for Clinical Translation

The preclinical investigation of this compound's pharmacokinetics and metabolism is a foundational exercise for any drug development professional. It provides a tangible, well-understood case study in the principles of ADME. By carefully selecting animal models, designing robust in vivo and in vitro experiments, and employing validated, high-integrity bioanalytical methods, researchers can generate data that is not only scientifically sound but also provides a reliable basis for predicting clinical outcomes.[4] Understanding the nuances of this compound's journey through preclinical models equips scientists with the critical thinking and technical expertise necessary to navigate the complexities of novel drug development programs.

References

-

Miyazaki, M., et al. (1995). Metabolism of this compound by rat pulmonary cytochrome P450. PubMed. [Link]

-

Niemi, M. (2007). Cytochrome P450-mediated drug interactions affecting this compound. CORE. [Link]

-

Pichini, S., et al. (2016). Flexible Method for Analysis of this compound and Its Metabolite in Biological Fluids. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Lindgren, S., et al. (2002). Involvement of liver carboxylesterases in the in vitro metabolism of this compound. PubMed. [Link]

-

Ohnishi, T., et al. (2000). A study of the in vitro clinical interaction between this compound and premedications using rat liver microsomes. PubMed. [Link]

-

Thorn, C. F., et al. (2021). This compound Pathway, Pharmacokinetics. ClinPGx. [Link]

-

Asoh, T., et al. (2000). A study of the in vitro interaction between this compound and premedications using human liver microsomes. PubMed. [Link]

-

Sotornik, I., et al. (2003). Metabolism of this compound by liver microsomes from streptozotocin-diabetic rats. PubMed. [Link]

-

Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of this compound and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. (n.d.). ResearchGate. [Link]

-

Knych, H. K., et al. (2023). Pharmacokinetics and metabolism of this compound HCl 2% with epinephrine in horses following a palmar digital nerve block. PubMed Central. [Link]

-

Maes, A., et al. (2007). Determination of this compound and its two N-desethylated metabolites in dog and horse plasma by high-performance liquid chromatography combined with. ORBi. [Link]

-

Pilli, N. R., et al. (2019). Simultaneous quantification of this compound and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study. PubMed Central. [Link]

-

Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

-

Preclinical Pharmacokinetics in Drug Development. (n.d.). Allucent. [Link]

-

Bargetzi, M. J., et al. (1989). This compound metabolism in human liver microsomes by cytochrome P450IIIA4. PubMed. [Link]

-

This compound Metabolism Pathophysiology, Drug Interactions, and Surgical Implications. (n.d.). ResearchGate. [Link]

-

Ahmad, N., et al. (2022). Toxicity and Pharmacokinetic Studies of this compound and Its Active Metabolite, Monoethylglycinexylidide, in Goat Kids. MDPI. [Link]

-

Wilcke, J. R., et al. (1983). Pharmacokinetics of this compound and its active metabolites in dogs. PubMed. [Link]

-

Denson, D. D., et al. (1981). A comparison of intravenous and subarachnoid this compound pharmacokinetics in the rhesus monkey. PubMed. [Link]

-

FDA. (2018). Step 2: Preclinical Research. FDA.gov. [Link]

-

McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger. [Link]

-

Thomasy, S. M., et al. (2005). Pharmacokinetics of this compound and its active metabolite, monoethylglycinexylidide, after intravenous administration of this compound to awake and isoflurane-anesthetized cats. PubMed. [Link]

-

Pharmacokinetics of this compound and its active metabolite, monoethylglycinexylidide, after intravenous administration of this compound to awake and isoflurane-anesthetized cats. (n.d.). ResearchGate. [Link]

-

te Hennepe, W. G., et al. (2018). Pharmacodynamics and Pharmacokinetics of this compound in a Rodent Model of Diabetic Neuropathy. PubMed. [Link]

-

FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. [Link]

-

Wang, J. S., et al. (2000). Involvement of CYP1A2 and CYP3A4 in this compound N-deethylation and 3-hydroxylation in humans. PubMed. [Link]

-

Takino, K., et al. (2011). Pharmacokinetics of this compound, bupivacaine, and levobupivacaine in plasma and brain in awake rats. PubMed. [Link]

-

Viljoen, A., & Marais, F. (2007). Serum concentrations of this compound and its metabolites after prolonged infusion in healthy horses. PubMed. [Link]

-

Van den Bossche, L., et al. (2018). Evaluation of serum this compound/monoethylglycylxylidide concentration to assess shunt closure in dogs with extrahepatic portosystemic shunts. PubMed Central. [Link]

-

te Hennepe, W. G., et al. (2018). Pharmacodynamics and pharmacokinetics of this compound in a rodent model of diabetic neuropathy. Amsterdam UMC. [Link]

-

Involvement of CYP1A2 and CYP3A4 in this compound N-Deethylation and 3-Hydroxylation in Humans. (n.d.). ResearchGate. [Link]

-

Serum Concentrations of this compound and Its Metabolites MEGX and GX During and After Prolonged Intravenous Infusion of this compound in Horses after Colic Surgery. (n.d.). ResearchGate. [Link]

-

Chapter 18: Cytochrome P450 3A4 and this compound Metabolism. (n.d.). Liposuction 101. [Link]

-

Knych, H. K., et al. (2023). Pharmacokinetics and metabolism of this compound HCl 2% with epinephrine in horses following a palmar digital nerve block. eScholarship. [Link]

-

Pharmacokinetics of this compound after intravenous administration to cows. (n.d.). ResearchGate. [Link]

-

Martin, D. G., et al. (1998). Topical anesthetic-induced methemoglobinemia and sulfhemoglobinemia in macaques: a comparison of benzocaine and this compound. PubMed. [Link]

-

Articaine and this compound: how their chemical properties can impact your clinical use. (n.d.). VivaRep. [Link]

-

Cytochrome P450 1A2 is a major determinant of this compound metabolism in vivo: Effects of liver function. (n.d.). ResearchGate. [Link]

-

Benowitz, N., et al. (1974). This compound disposition kinetics in monkey and man; I. Prediction by a perfusion model. Semantic Scholar. [Link]

-

Cheung, H. Y., et al. (2011). A comparison of the systemic toxicity of this compound versus its quaternary derivative QX-314 in mice. PubMed. [Link]

-

Mishier, J. M., et al. (1975). Comparison of two this compound preparations by in vivo assay methods. PubMed. [Link]

-

Comparison of this compound metabolism for different anesthesia techniques in rabbits with liver disease. (n.d.). ResearchGate. [Link]

-

In vivo studies of programmed release of this compound adjacent the sciatic... (n.d.). ResearchGate. [Link]

-

In Vitro and In Vivo Effect of this compound on Rat Muscle-Derived Cells for Treatment of Stress Urinary Incontinence. (n.d.). ResearchGate. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 4. allucent.com [allucent.com]

- 5. Pharmacokinetics and metabolism of this compound HCl 2% with epinephrine in horses following a palmar digital nerve block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. karger.com [karger.com]

- 8. ClinPGx [clinpgx.org]

- 9. Pharmacokinetics of this compound and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]